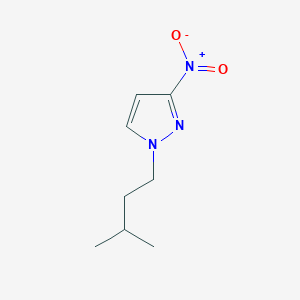

1-(3-Methylbutyl)-3-nitro-1H-pyrazole

Description

Significance and Context of 1-(3-Methylbutyl)-3-nitro-1H-pyrazole within Nitro-Heteroaromatic Chemistry

Within the broad family of nitro-heteroaromatics, 1-alkyl-3-nitropyrazoles are a specific subgroup characterized by an alkyl substituent at the N1 position and a nitro group at the C3 position of the pyrazole (B372694) ring. The compound This compound is a distinct member of this subgroup, featuring a 3-methylbutyl (isopentyl or isoamyl) group attached to the nitrogen atom.

The significance of this structure lies in the interplay between its constituent parts. The 3-nitro group acts as a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the C5 position. This electronic feature is critical for its potential use as a synthetic intermediate. The 1-(3-methylbutyl) substituent, on the other hand, is an alkyl chain that primarily influences the compound's physical properties. It is expected to increase lipophilicity and solubility in nonpolar organic solvents compared to its N-H or N-methyl analogues like 3-nitropyrazole and 1-methyl-3-nitropyrazole. nih.govnih.gov This modification can be crucial for optimizing reaction conditions or influencing how the molecule interacts in biological systems.

While specific research on this compound is not extensively documented in peer-reviewed literature, its chemical properties can be predicted based on known chemical principles and data from similar structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ | chemicalbook.com |

| Molecular Weight | 183.21 g/mol | chemicalbook.com |

| Boiling Point | 287.0 ± 13.0 °C | chemicalbook.com |

| Density | 1.20 ± 0.1 g/cm³ | chemicalbook.com |

Note: The properties listed in this table are predicted values from chemical modeling software and have not been experimentally verified in published literature.

Research Gaps and Objectives for Comprehensive Investigation of this compound

A thorough review of current scientific literature reveals significant research gaps concerning this compound. The compound is listed in chemical databases, but detailed studies focusing on its synthesis, characterization, and reactivity are absent. chemicalbook.com This lack of information presents an opportunity for foundational research.

Key Research Gaps:

Validated Synthesis and Purification: While general methods for synthesizing 1-alkyl-3-nitropyrazoles exist, such as the alkylation of 3-nitropyrazole, a specific, optimized, and high-yielding protocol for this compound has not been published. researchgate.netnih.gov The regioselectivity of the alkylation of 3-nitropyrazole can be complex, potentially yielding a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers, necessitating robust purification and characterization methods.

Spectroscopic and Crystallographic Data: There is a lack of published experimental data, including ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS), which are essential for unambiguous structural confirmation. Furthermore, no X-ray crystallographic studies have been performed to determine its solid-state structure.

Experimentally Determined Physicochemical Properties: The currently available data on properties like boiling point and density are computational predictions. chemicalbook.com Experimental determination of these values, along with melting point, solubility profiles, and chromatographic behavior, is required for practical applications.

Reactivity and Derivatization Potential: The reactivity of this compound remains unexplored. Investigations into its behavior under various reaction conditions (e.g., reduction of the nitro group, substitution reactions, metal-catalyzed cross-coupling) would establish its utility as a chemical building block. nih.gov

Future Research Objectives:

Based on these gaps, a comprehensive investigation should aim to:

Develop and optimize a regioselective synthetic route to produce this compound in high purity and yield.

Perform complete spectroscopic characterization (NMR, IR, MS) and, if possible, obtain single-crystal X-ray diffraction data to unequivocally confirm its molecular structure.

Experimentally measure its key physicochemical properties.

Systematically study its chemical reactivity to map its potential for creating new derivatives and more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHKTSLLIWLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methylbutyl 3 Nitro 1h Pyrazole

Classical Nitration Approaches to Pyrazole (B372694) Systems

Classical methods for the synthesis of nitropyrazoles predominantly rely on the electrophilic nitration of a pre-formed pyrazole ring. The success of these methods hinges on controlling the regioselectivity of the nitration and the stability of the starting materials under harsh acidic conditions.

The pyrazole ring is an aromatic system susceptible to electrophilic substitution reactions such as nitration. nih.gov The position of nitration is heavily influenced by the reaction conditions and the nature of substituents on the ring. Direct nitration of unsubstituted pyrazole typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.govrsc.org

A common strategy for achieving 3-nitropyrazoles involves a two-step process: initial N-nitration of the pyrazole to form an N-nitropyrazole intermediate, followed by a thermal or acid-catalyzed rearrangement. nih.gov The rearrangement predominantly yields the 3-nitro isomer, although the 5-nitro isomer can also be formed. Solvents like benzonitrile (B105546) are often preferred for this rearrangement. nih.gov

Alternatively, nitration can be directed to the C4 position. For instance, treating pyrazole with fuming nitric acid and fuming sulfuric acid can lead to the formation of 4-nitropyrazole (4-NP). nih.gov The regioselectivity is a critical aspect, as illustrated by the nitration of 3-methyl-1,5-diphenylpyrazole, where different conditions lead to nitration at the C4 position or on the phenyl rings. rsc.org The use of specific nitrating reagents, like 5-methyl-1,3-dinitro-1H-pyrazole, has also been explored as a controllable source of the nitronium ion for mild nitration of various arenes. nih.govacs.org

Table 1: Classical Nitrating Agents and Resulting Products for Pyrazole Systems

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Pyrazole | 1. HNO₃/Ac₂O2. Rearrangement in benzonitrile | 3-Nitropyrazole | nih.gov |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | nih.gov |

| 3-Methyl-1,5-diphenylpyrazole | HNO₃ / H₂SO₄ at 0°C | 3-Methyl-5-(p-nitrophenyl)-1-phenylpyrazole | rsc.org |

| 3-Methyl-1,5-diphenylpyrazole | Acetyl nitrate (B79036) | 3-Methyl-4-nitro-1,5-diphenylpyrazole | rsc.org |

A more direct and regioselective approach to synthesizing 1-(3-methylbutyl)-3-nitro-1H-pyrazole involves the nitration of the corresponding precursor, 1-(3-methylbutyl)-1H-pyrazole. In this scenario, the N1 position is already occupied by the 3-methylbutyl group, which directs the electrophilic nitration to the carbon atoms of the pyrazole ring.

The synthesis of N-alkylated pyrazoles, such as 1-methylpyrazole (B151067), followed by nitration is a well-established route. For example, 1-methylpyrazole can be nitrated with agents like concentrated nitric acid in trifluoroacetic anhydride to yield 1-methyl-3-nitropyrazole (3-MNP). nih.gov This provides a strong precedent for the synthesis of the target compound. The procedure would involve first synthesizing 1-(3-methylbutyl)-1H-pyrazole, likely through the alkylation of pyrazole with a suitable 3-methylbutyl halide or via a condensation reaction. The subsequent nitration would be expected to yield a mixture of isomers, primarily the 3-nitro and 5-nitro products, due to the directing effects of the N1-alkyl group and the N2-nitrogen atom.

A study on the synthesis of sildenafil, a drug containing a substituted pyrazole ring, details the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net This reaction, using a mixture of fuming nitric acid and concentrated sulfuric acid, is highly exothermic and requires careful temperature control to prevent runaway reactions and decarboxylation. researchgate.net This case highlights the practical challenges and the importance of process control in the nitration of N-alkylated pyrazoles.

Table 2: Examples of Post-Functionalization Nitration of N-Substituted Pyrazoles

| Precursor | Nitrating Agent/Conditions | Product | Reference(s) |

|---|---|---|---|

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic anhydride | 1-Methyl-3-nitropyrazole | nih.gov |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃ / Conc. H₂SO₄ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers alternative pathways to nitropyrazole scaffolds that can circumvent the often harsh conditions of classical nitration and provide better control over regioselectivity.

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for constructing five-membered heterocyclic rings like pyrazoles. rsc.orglibretexts.org These methods build the nitropyrazole ring system from acyclic precursors in a single step, often with high regioselectivity.

One relevant approach is the 1,3-dipolar cycloaddition between a dipole and a dipolarophile. For instance, the reaction of tosylhydrazones (which can generate diazo compounds in situ) with nitroalkenes has been shown to produce substituted pyrazoles. rsc.orgorientjchem.org By selecting a nitroalkene and a tosylhydrazone that contain the necessary fragments, it is possible to construct the desired 1,3-disubstituted pyrazole core. The reaction of diazoacetonitrile with nitroolefins has also been reported to form cyanopyrazoles, demonstrating the utility of diazo compounds in building the pyrazole ring in the presence of a nitro group precursor. researchgate.net

Another strategy involves the cycloaddition of nitrones with various dipolarophiles to generate heterocyclic rings. rsc.org Similarly, nitrile oxides can react with alkynes in a 1,3-dipolar cycloaddition to furnish isoxazoles, which are structurally related to pyrazoles. youtube.com While not a direct synthesis of pyrazoles, these methods illustrate the principle of using cycloadditions to form five-membered heterocycles containing a nitrogen-oxygen bond system.

To synthesize this compound via this route, one could envision a reaction between a 3-methylbutyl-substituted hydrazine (B178648) (or a precursor that generates a corresponding diazoalkane) and a suitable three-carbon component already bearing a nitro group.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective methods. youtube.com Various metals, including palladium, nickel, copper, iron, and ruthenium, have been employed in the synthesis of pyrazoles. organic-chemistry.orgnih.gov

While direct transition metal-catalyzed synthesis of the specific target molecule is not widely reported, related transformations suggest its feasibility. For example, Pd- or Ni-catalyzed C-H arylation of 4-nitroimidazole (B12731) has been developed, where the nitro group acts as a directing group. nih.govhelsinki.fi This indicates that a nitro group can be compatible with and even influence transition metal-catalyzed C-H functionalization reactions.

A potential route could involve a transition metal-catalyzed cross-coupling reaction to form the C-N bond between the 3-methylbutyl group and a pre-formed 3-nitropyrazole. Alternatively, a metal-catalyzed annulation or cycloaddition could construct the pyrazole ring itself. For example, iron-catalyzed reactions of diarylhydrazones with vicinal diols and ruthenium-catalyzed reactions of 1,3-diols with alkyl hydrazines have been used to produce substituted pyrazoles. organic-chemistry.org Adapting these methods by using a nitro-substituted precursor could potentially lead to the desired nitropyrazole product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. nih.govacs.org These principles are increasingly being applied to the synthesis of pyrazole derivatives. benthamdirect.com

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. nih.govrsc.org For example, a convenient and green approach for synthesizing 3-nitropyrazole uses water as a solvent with oxone as the nitrating agent for 3-aminopyrazole (B16455). nih.gov

Energy-Efficient Methods: Employing microwave irradiation or ultrasonic assistance can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Recyclable or Benign Catalysts: Replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts. This includes the use of solid acid catalysts like montmorillonite (B579905) K-10 impregnated with bismuth nitrate for the nitration of pyrazoles, which offers a facile and environmentally friendly route. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. acs.orgnih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Solvent-Free and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on reducing environmental impact by minimizing or eliminating the use of hazardous organic solvents. Several strategies have been developed for the synthesis of pyrazole derivatives that align with the principles of green chemistry.

The initial step, N-alkylation of pyrazole with a 3-methylbutyl group, can be achieved under solvent-free conditions. One effective method is phase transfer catalysis (PTC), which facilitates the reaction between the pyrazole salt and an alkylating agent (e.g., 1-bromo-3-methylbutane) in the absence of a bulk solvent. researchgate.net This method often provides high yields and simplifies product purification. researchgate.net

Another green approach involves the use of ionic liquids (ILs), which can act as both the catalyst and the reaction medium. bohrium.comias.ac.in ILs are valued for their low volatility, thermal stability, and recyclability, making them attractive alternatives to traditional volatile organic solvents. bohrium.com The synthesis of N-alkylpyrazoles can be efficiently performed in an appropriate ionic liquid, which can often be recovered and reused, thereby reducing waste. ias.ac.in Furthermore, some syntheses of pyrazole derivatives have been successfully carried out using ultrasound irradiation in aqueous media or even catalyst-free under ultrasonic conditions, which can significantly reduce reaction times and energy consumption. researchgate.net

For the subsequent nitration step, traditional methods often employ a mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. Environmentally benign alternatives focus on the use of solid-supported nitrating agents. For instance, inorganic nitrates such as bismuth nitrate adsorbed onto silica (B1680970) gel have been reported as effective and clean reagents for the nitration of aromatic compounds, including diazoles. mdpi.com This method can proceed at room temperature, is often highly regioselective, and simplifies work-up, as the solid support can be removed by simple filtration. mdpi.com

The table below summarizes representative environmentally benign conditions that could be adapted for the synthesis of the intermediate and final product.

| Reaction Step | Reactants | Catalyst/Medium | Conditions | Yield | Reference |

| N-Alkylation | Pyrazole, 1-Bromo-3-methylbutane (B150244) | Phase Transfer Catalyst (e.g., TBAB) | Solvent-free, Heat | High | researchgate.net |

| N-Alkylation | Pyrazole, 1-Bromo-3-methylbutane | Ionic Liquid (e.g., [bmim]BF4) | Room Temp or Heat | Good-Excellent | ias.ac.in |

| Nitration | 1-(3-Methylbutyl)-1H-pyrazole | Silica-Bismuth Nitrate | Room Temperature | Good | mdpi.com |

This table presents plausible conditions for the synthesis of this compound based on analogous reactions. Yields are qualitative as reported in the referenced literature for similar compounds.

Catalyst Development for Sustainable Production

The development of efficient and reusable catalysts is a cornerstone of sustainable chemical production. For the synthesis of this compound, catalytic innovations can be applied to both the N-alkylation and nitration stages.

For the N-alkylation of pyrazole, beyond the use of ionic liquids, heterogeneous catalysts have shown significant promise. Basic modified molecular sieves, such as cesium-impregnated saponites or MCM-41 functionalized with amine groups, have proven to be highly active and selective catalysts for the N-alkylation of pyrazole with alkyl halides. researchgate.net These solid catalysts are easily separated from the reaction mixture and can be recycled, which is advantageous for industrial-scale production. researchgate.net More recently, biocatalysis has emerged as a powerful tool for selective synthesis. Engineered enzymes, specifically engineered methyltransferases, have been used in a cyclic cascade to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes. nih.gov This approach offers unparalleled selectivity (>99%) and operates under mild, environmentally friendly conditions. nih.gov

In the context of nitration, the development of solid acid catalysts offers a green alternative to corrosive mineral acids. Zeolites and other solid acids can catalyze the nitration of N-alkylpyrazoles, facilitating easier product separation and catalyst recycling. nih.gov For example, the nitration of 4-iodopyrazole (B32481) has been successfully carried out using fuming nitric acid with octahedral zeolite as a solid catalyst. nih.gov The use of a catalyst like 1-ethyl 3-methyl imidazolium (B1220033) acetate (B1210297) [(EMIM)Ac], a biodegradable ionic liquid, has also been shown to be highly effective in synthesizing other pyrazole derivatives, achieving high yields in short reaction times. tandfonline.comtandfonline.com

The table below details various catalytic systems applicable to the synthesis of substituted nitropyrazoles.

| Reaction Step | Catalyst Type | Specific Example | Key Advantages | Reference |

| N-Alkylation | Basic Modified Molecular Sieve | (Cs)Al-SBA-15 | Heterogeneous, Recyclable, High Yield | researchgate.net |

| N-Alkylation | Biocatalyst | Engineered Methyltransferase | High Regioselectivity, Mild Conditions | nih.gov |

| N-Alkylation | Transition Metal Ionic Liquid | [C4mim][FeCl4] | Homogeneous, Reusable, Room Temperature | ias.ac.in |

| Nitration | Solid-Supported Reagent | Silica-Bismuth Nitrate | Mild Conditions, Reduced Acid Waste | mdpi.com |

| Nitration | Zeolite | Octahedral Zeolite | Heterogeneous, Recyclable | nih.gov |

| General Pyrazole Synthesis | Ionic Liquid | 1-ethyl 3-methyl imidazolium acetate [(EMIM)Ac] | Biodegradable, High Efficiency, Short Reaction Time | tandfonline.comtandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 1 3 Methylbutyl 3 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary method for elucidating the molecular structure of 1-(3-methylbutyl)-3-nitro-1H-pyrazole in solution.

Expected ¹H and ¹³C NMR Spectral Features:

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the 3-methylbutyl group and the pyrazole (B372694) ring. The pyrazole protons, due to the influence of the nitro group, would likely appear in the downfield region of the spectrum. The isobutyl moiety would present a more complex pattern with signals corresponding to the CH₂, CH, and CH₃ groups.

The ¹³C NMR spectrum would complement the proton data, showing resonances for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring would be influenced by the electronegativity of the nitrogen and nitro groups, affecting their chemical shifts.

Hypothetical ¹H NMR Data Table:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 (pyrazole) | ~7.0-7.5 | d | ~2-3 |

| H-5 (pyrazole) | ~7.8-8.2 | d | ~2-3 |

| N-CH₂ | ~4.2-4.5 | t | ~7-8 |

| CH₂-CH | ~1.7-1.9 | m | - |

| CH(CH₃)₂ | ~1.5-1.7 | m | - |

| CH(CH₃)₂ | ~0.9-1.0 | d | ~6-7 |

Hypothetical ¹³C NMR Data Table:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-3 (pyrazole) | ~155-160 |

| C-4 (pyrazole) | ~105-110 |

| C-5 (pyrazole) | ~130-135 |

| N-CH₂ | ~50-55 |

| CH₂-CH | ~38-42 |

| CH(CH₃)₂ | ~25-28 |

| CH(CH₃)₂ | ~22-24 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the 3-methylbutyl group to the N1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Dynamic NMR Studies of Conformation

While significant conformational flexibility is expected in the 3-methylbutyl chain, dynamic NMR studies could provide insights into any restricted rotation or preferred conformations, particularly at low temperatures.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy would be used to identify the key functional groups present in this compound.

Expected Vibrational Frequencies:

Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be expected. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

C-H Stretching: Vibrations for the aliphatic C-H bonds of the methylbutyl group would be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Hypothetical FT-IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | Aromatic C-H Stretch |

| ~2870-2960 | Strong | Aliphatic C-H Stretch |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch |

| ~1400-1600 | Medium-Strong | Pyrazole Ring Vibrations |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

Mass Spectrometry (MS/MS and High-Resolution MS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₃N₃O₂).

MS/MS (Tandem Mass Spectrometry): This technique would be used to study the fragmentation pathways of the molecule. Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The fragmentation of the 3-methylbutyl side chain would also be expected.

Hypothetical Fragmentation Data Table:

| m/z | Proposed Fragment |

| 183 | [M]⁺ |

| 166 | [M - OH]⁺ |

| 153 | [M - NO]⁺ |

| 137 | [M - NO₂]⁺ |

| 126 | [M - C₄H₉]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination (if applicable)

The compound this compound is achiral and therefore would not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are used to determine the absolute configuration of chiral molecules.

Reactivity and Reaction Mechanisms of 1 3 Methylbutyl 3 Nitro 1h Pyrazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitropyrazole Ring

The presence of a strongly electron-withdrawing nitro group renders the pyrazole (B372694) ring of 1-(3-methylbutyl)-3-nitro-1H-pyrazole susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. numberanalytics.comlibretexts.org

Investigation of Leaving Group Effects and Nucleophile Reactivity

In the context of SNAr on a nitropyrazole ring, a suitable leaving group would need to be present at a position activated by the nitro group. For this compound, this would typically involve substitution at the 5-position. While the parent compound does not possess an inherent leaving group, synthetic analogues with a leaving group (e.g., a halogen) at the 5-position would be expected to readily undergo SNAr.

The reactivity in SNAr reactions is significantly influenced by the nature of the leaving group and the nucleophile. Generally, for SNAr reactions, the rate of reaction is often dependent on the ability of the leaving group to depart. However, in many activated systems, the attack of the nucleophile is the rate-determining step. nih.govresearchgate.net The typical order of leaving group ability in SNAr can be F > Cl > Br > I, which is inverse to the trend seen in SN2 reactions. nih.gov This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked.

The reactivity of the nucleophile also plays a critical role. Stronger nucleophiles generally react faster. For instance, soft nucleophiles like thiols and amines are often effective in displacing leaving groups from activated aromatic rings. researchgate.net

Table 1: Predicted Reactivity of Nucleophiles with a Hypothetical 5-halo-1-(3-methylbutyl)-3-nitro-1H-pyrazole

| Nucleophile | Predicted Reactivity | Product Type |

| Methoxide (CH₃O⁻) | High | 5-methoxy derivative |

| Thiophenoxide (C₆H₅S⁻) | High | 5-phenylthio derivative |

| Piperidine | Moderate | 5-piperidino derivative |

| Ammonia (NH₃) | Moderate | 5-amino derivative |

Mechanistic Probes for SNAr Pathways

The mechanism of SNAr reactions on nitropyrazoles can be investigated through various experimental and computational methods. Kinetic studies, including the determination of reaction orders and the effect of substituent changes on the nucleophile and the aromatic ring, can provide insight into the rate-determining step. researchgate.netnih.gov The detection or trapping of the Meisenheimer intermediate would provide strong evidence for the stepwise pathway. researchgate.net Computational studies can also be employed to model the reaction pathway, calculate activation energies, and predict the structures of intermediates and transition states. semanticscholar.org For some SNAr reactions, a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been proposed, particularly with less-activated substrates or specific nucleophiles. nih.gov

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is a versatile functional group that can be reduced to various other nitrogen-containing functionalities. The choice of reducing agent and reaction conditions determines the final product. commonorganicchemistry.com

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. azom.comyoutube.com Reagents such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used with hydrogen gas. commonorganicchemistry.comillinois.edu This method generally leads to the complete reduction of the nitro group to the corresponding primary amine, yielding 1-(3-methylbutyl)-1H-pyrazol-3-amine. youtube.com

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. It involves the use of a hydrogen donor, such as hydrazine (B178648), ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. rsc.org

Table 2: Common Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Product | Notes |

| H₂, Pd/C | Primary Amine | High efficiency, may affect other functional groups. commonorganicchemistry.com |

| H₂, Raney Ni | Primary Amine | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, acid | Primary Amine | Mild and selective. |

| Zn, acid | Primary Amine | Mild and selective. commonorganicchemistry.com |

| SnCl₂, acid | Primary Amine | Mild conditions. |

| Na₂S₂O₄ | Primary Amine | Sodium dithionite (B78146) is a common reducing agent. |

Selective Reduction to Amino, Hydroxylamino, or Azoxy Derivatives

Under specific and controlled conditions, the reduction of the nitro group can be stopped at intermediate stages. The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. nih.govunimi.it

Amino Derivatives: As mentioned, catalytic hydrogenation or reduction with metals in acidic media typically yields the primary amine, 1-(3-methylbutyl)-1H-pyrazol-3-amine. youtube.com

Hydroxylamino Derivatives: Selective reduction to the hydroxylamine, 1-(3-methylbutyl)-3-(hydroxylamino)-1H-pyrazole, can sometimes be achieved using specific reducing agents like zinc dust in a neutral medium (e.g., with ammonium chloride) or through controlled catalytic hydrogenation. rsc.org

Azoxy Derivatives: The condensation of the intermediate nitroso and hydroxylamino species can lead to the formation of an azoxy compound, 1,2-bis(1-(3-methylbutyl)-1H-pyrazol-3-yl)diazene 1-oxide. This is more likely to occur under neutral or basic conditions. Further reduction of the azoxy compound can yield the azo and hydrazo derivatives, and ultimately the amine. commonorganicchemistry.com

Electrophilic Substitution and Functionalization of the Pyrazole Ring

Electrophilic substitution on an aromatic ring involves the attack of an electrophile, which replaces a hydrogen atom. masterorganicchemistry.com The pyrazole ring itself is an electron-rich heterocycle and can undergo electrophilic substitution. However, the presence of the strongly deactivating nitro group at the 3-position of this compound makes further electrophilic substitution on the pyrazole ring challenging. masterorganicchemistry.com

The nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com Any electrophilic attack would be directed to the position meta to the nitro group, which in this case is the 4-position. However, the deactivation is generally so strong that harsh reaction conditions would be required, which could lead to degradation of the molecule. Therefore, direct electrophilic functionalization of this compound is not a synthetically favored route. Functionalization of the pyrazole ring is more practically achieved before the introduction of the nitro group.

Halogenation and Alkylation Studies

The pyrazole ring system can undergo electrophilic substitution reactions such as halogenation and alkylation. nih.gov However, the presence of a deactivating nitro group significantly influences the reactivity of the ring, making these reactions more challenging compared to unsubstituted pyrazole.

Halogenation: The introduction of a halogen atom onto the pyrazole ring is a known transformation. For nitropyrazoles, electrophilic halogenation typically requires specific reagents. For instance, the iodination of pyrazoles can be effectively achieved using reagents like hypoiodous acid (HOI). researchgate.net In the case of this compound, the most probable site for halogenation would be the C4 position, which is activated relative to the C5 position due to the electronic effects of the adjacent nitrogen atoms and the C3-nitro group. The direct halogenation of a nitrated pyrazole ring to yield products like 3-Bromo-4-nitro-1H-pyrazole has been documented, indicating that such transformations are feasible. chemscene.com

Alkylation: While N-alkylation is a fundamental method for synthesizing compounds like this compound from 3-nitropyrazole, further C-alkylation on the pyrazole ring is generally difficult. researchgate.netresearchgate.net Friedel-Crafts type alkylations are not typical for such electron-deficient heterocyclic systems. When unsymmetrically substituted pyrazoles undergo N-alkylation, a mixture of regioisomers can be formed, with steric and electronic factors dictating the major product. mdpi.com For the pre-existing this compound, any further alkylation would likely occur on the ring only under forcing conditions, with the C4 position being the most plausible, albeit unfavored, site for electrophilic attack.

| Reaction Type | Reactant | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 3-Nitropyrazole | 1-bromo-3-methylbutane (B150244), Base | This compound | General Reaction researchgate.net |

| C-Nitration | 1-Hydroxymethyl-3-nitropyrazole | Fuming nitric acid, 3 hours | 1-Hydroxymethyl-3,4-dinitropyrazole | mdpi.com |

| N-Alkylation | 3,4-Dinitropyrazole | 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate (B79036) | Mixture of 1-alkylated 3,4- and 4,5-dinitro isomers | researchgate.net |

Regioselectivity in Electrophilic Attack

The regioselectivity of electrophilic substitution on the this compound ring is dictated by the combined electronic effects of the N1-isobutyl group and the C3-nitro substituent.

The pyrazole ring has three carbon atoms (C3, C4, C5) and two nitrogen atoms (N1, N2). In this molecule, the C3 position is occupied by a nitro group, and the N1 position is substituted with a 3-methylbutyl group. The nitro group is a powerful electron-withdrawing group and deactivates the pyrazole ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C4 and C5 positions.

Conversely, the N1-alkyl group is generally considered to be electron-donating, which would activate the ring. The electrophilic substitution on N-substituted pyrazoles is a well-established reaction. nih.gov The most likely position for an electrophilic attack is the C4 position. This is because:

The C3 position is already substituted.

The C5 position is adjacent to the substituted N1 atom and is deactivated by the adjacent electron-withdrawing N2 atom.

The C4 position is the most electron-rich carbon atom on the ring. The deactivating effect of the C3-nitro group is felt here, but it is often the preferred site for substitution in 3-nitropyrazole derivatives. mdpi.com

Computational methods, such as calculating the energies of the intermediate carbocations (Wheland intermediates or arenium ions), can predict the most likely site of attack. For electrophilic aromatic substitutions, the reaction proceeds through the most stable intermediate, and attack at C4 in 1-alkyl-3-nitropyrazoles generally leads to the most stabilized intermediate. chemrxiv.orgyoutube.com For example, nitration of 1-hydroxymethyl-3-nitropyrazole with fuming nitric acid yields the 3,4-dinitro derivative, confirming that the C4 position is susceptible to electrophilic attack. mdpi.com

Cycloaddition Reactions Involving the Pyrazole Ring

The aromatic nature of the pyrazole ring makes it generally unreactive in cycloaddition reactions. Due to its electron-rich π-system and aromatic stability, the pyrazole core does not readily function as a diene or a dienophile in Diels-Alder reactions, nor as a dipole in 1,3-dipolar cycloadditions.

Instead, pyrazole derivatives are very commonly synthesized through [3+2] cycloaddition reactions. nih.gov This synthetic route typically involves the reaction of a 1,3-dipole, such as a nitrile imine or diazomethane, with an alkyne or a substituted alkene. rsc.orgresearchgate.netrsc.org These reactions build the five-membered heterocyclic ring.

For the pre-formed this compound, there are no suitable functionalities attached to the ring that would readily participate in cycloaddition reactions. The double bonds within the pyrazole ring are part of a stable aromatic sextet and resist reactions that would disrupt this aromaticity. Therefore, cycloaddition is not a characteristic reaction of the this compound ring itself under normal conditions.

Photochemical Transformations of this compound

Specific studies on the photochemical transformations of this compound are not extensively reported in the scientific literature. However, the photochemical behavior of nitroaromatic compounds has been widely studied, allowing for predictions of potential reaction pathways.

The primary photochemical processes for nitroaromatic compounds often involve the excitation of the nitro group. Upon absorption of UV light, the nitro group can be promoted to an excited triplet state. This excited state is a powerful oxidant and can participate in several types of reactions:

Intramolecular Rearrangement: The excited nitro group can rearrange to a nitrite (B80452) (-ONO) group, which can then lead to further reactions.

Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a suitable donor, such as the solvent or the N-alkyl side chain. In the case of this compound, intramolecular hydrogen abstraction from the 3-methylbutyl group could potentially lead to cyclization products.

Photoreduction: In the presence of a reducing agent, the nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group.

Ring Rearrangement: While less common, photochemical excitation can sometimes lead to rearrangements of the heterocyclic ring itself.

Without specific experimental data, these pathways remain theoretical possibilities for this compound. The actual outcome would depend on factors such as the solvent, the presence of other reactants, and the wavelength of irradiation.

Computational and Theoretical Investigations of 1 3 Methylbutyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability, reactivity, and physical properties of 1-(3-methylbutyl)-3-nitro-1H-pyrazole.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. mdpi.com For a molecule like this compound, DFT calculations, typically using functionals such as B3LYP or wb97xd combined with basis sets like 6-311+G(d,p), can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. rsc.org

The geometry of the pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. globalresearchonline.net The introduction of the 3-methylbutyl group at the N1 position and the nitro group at the C3 position will induce specific electronic and steric effects. The flexible 3-methylbutyl chain will have various possible conformations, and DFT calculations can identify the most stable (lowest energy) conformer. The nitro group, being a strong electron-withdrawing group, will significantly influence the electron density distribution across the pyrazole ring.

Key electronic properties that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For nitropyrazoles, the LUMO is typically localized on the pyrazole ring and the nitro group, indicating these are the primary sites for nucleophilic attack. nih.gov

Table 1: Representative Calculated Ground State Properties for a Nitropyrazole System (based on analogous compounds)

This table presents exemplary data that would be anticipated for this compound based on DFT calculations of similar nitropyrazoles.

| Property | Representative Value | Method/Basis Set |

| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.1 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 4.2 D | B3LYP/6-311+G(d,p) |

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of theoretical rigor. They are especially useful for benchmarking DFT results and for calculations where electron correlation effects are particularly important. For a molecule like this compound, high-accuracy ab initio calculations could provide definitive values for its ionization potential and electron affinity, which are directly related to the HOMO and LUMO energies, respectively.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.

For this compound, several reactions are of interest, including its synthesis and potential decomposition pathways. The synthesis of N-alkyl-3-nitropyrazoles often involves the alkylation of 3-nitropyrazole. nih.gov Computational modeling can elucidate the mechanism of this N-alkylation reaction, determining whether it proceeds via an SN2 or other mechanism and calculating the activation energy barrier.

Furthermore, the rearrangement of N-nitropyrazoles to C-nitropyrazoles is a known process that has been investigated computationally. osi.lvacs.orgacs.org These studies show that such rearrangements can occur through rsc.orgrsc.org-sigmatropic shifts. Although this compound is already a C-nitropyrazole, understanding related isomerizations is crucial for predicting its stability and potential byproducts during synthesis. By locating the transition state structures and calculating their energies, a complete energy profile for a given reaction can be constructed, providing insights into reaction rates and feasibility.

Table 2: Exemplary Energy Profile Data for a Reaction Involving a Nitropyrazole

This table illustrates the type of data generated from a computational study of a reaction mechanism, such as an isomerization or substitution on a nitropyrazole ring.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.3 |

Reactions are typically carried out in a solvent, which can significantly influence reaction kinetics and thermodynamics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can provide a good approximation of bulk solvent effects on the energy profile of a reaction.

For a more detailed understanding, especially where specific solvent-solute interactions like hydrogen bonding are important, explicit solvent models can be used. In this approach, a number of solvent molecules are included in the quantum mechanical calculation. For a reaction involving this compound, modeling solvent effects would be crucial for accurately predicting reaction rates and comparing them with experimental data.

Spectroscopic Property Prediction from Theoretical Models

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. rsc.orgrsc.org

Theoretical calculations can provide valuable predictions of NMR (1H and 13C) chemical shifts. rsc.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra to confirm the structure of this compound.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. rsc.org These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the N-O stretching of the nitro group, C-H vibrations of the alkyl chain, and the various modes of the pyrazole ring. rsc.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

This table provides an example of the kind of spectroscopic data that can be generated through computational chemistry to aid in the structural elucidation of the target molecule.

| Data Type | Predicted Value (Illustrative) | Assignment |

| 1H NMR Chemical Shift (ppm) | 7.85 | Pyrazole ring C-H |

| 1H NMR Chemical Shift (ppm) | 4.30 | N-CH2 |

| 13C NMR Chemical Shift (ppm) | 155.2 | C-NO2 |

| 13C NMR Chemical Shift (ppm) | 130.1 | Pyrazole ring C-H |

| IR Vibrational Frequency (cm-1) | 1540 | NO2 asymmetric stretch |

| IR Vibrational Frequency (cm-1) | 1350 | NO2 symmetric stretch |

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for interpreting experimental spectra and confirming structural assignments. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group at the C3 position significantly deshields adjacent nuclei, leading to downfield chemical shifts. Conversely, the alkyl (3-methylbutyl) group is electron-donating and causes a shielding effect on the nuclei of the pyrazole ring and the alkyl chain itself.

¹H NMR Chemical Shifts: The protons on the pyrazole ring (H4 and H5) are expected to be the most deshielded due to the aromaticity of the ring and the influence of the nitro group. The protons of the 3-methylbutyl group will appear in the aliphatic region of the spectrum. General predictions for chemical shifts can be made based on studies of similar heterocyclic systems. libretexts.org

¹³C NMR Chemical Shifts: The carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate at lower field due to the influence of the electronegative nitrogen and nitro groups. The C3 carbon, directly attached to the nitro group, would be the most deshielded. The carbons of the 3-methylbutyl substituent will appear at higher field. researchgate.netresearchgate.net

The accuracy of these theoretical predictions depends heavily on the chosen computational method, including the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), TZVP). nih.govresearchgate.net Studies have shown that a careful selection of these parameters is crucial for obtaining results that correlate well with experimental data. nih.gov

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from computational studies on analogous nitropyrazole and alkyl-substituted pyrazole derivatives.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| H4 | 7.0 - 7.5 | d, J(H4-H5) = 2.0 - 3.0 |

| H5 | 8.0 - 8.5 | d, J(H5-H4) = 2.0 - 3.0 |

| CH₂ (N-CH₂) | 4.2 - 4.6 | t, J = 7.0 - 8.0 |

| CH₂ (N-CH₂-CH₂) | 1.7 - 2.0 | m |

| CH (CH(CH₃)₂) | 1.5 - 1.8 | m |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 155 - 160 |

| C4 | 110 - 115 |

| C5 | 135 - 140 |

| C (N-CH₂) | 50 - 55 |

| C (N-CH₂-CH₂) | 38 - 42 |

| C (CH(CH₃)₂) | 25 - 29 |

Vibrational Frequency and Intensity Predictions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies are essential for the assignment of experimental spectral bands. DFT calculations have been shown to accurately predict the vibrational spectra of nitropyrazole compounds. acrhem.orgfao.org

The vibrational spectrum of this compound is characterized by modes corresponding to the pyrazole ring, the nitro group, and the 3-methylbutyl substituent.

Key Vibrational Modes:

N-O Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, which are typically strong in the IR spectrum. acrhem.org

C-H Stretching: The aromatic C-H stretching of the pyrazole ring and the aliphatic C-H stretching of the 3-methylbutyl group appear at different frequencies.

Ring Vibrations: The pyrazole ring has characteristic in-plane and out-of-plane bending and stretching vibrations.

C-N Stretching: The stretching vibration of the C-N bond of the nitro group is also a key diagnostic peak.

The table below presents predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations performed on 3-nitropyrazole and other related molecules. acrhem.org

Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3150 | Aromatic C-H stretching (pyrazole ring) |

| 2850 - 3000 | Aliphatic C-H stretching (3-methylbutyl group) |

| 1530 - 1560 | Asymmetric NO₂ stretching |

| 1480 - 1520 | Pyrazole ring stretching |

| 1340 - 1370 | Symmetric NO₂ stretching |

| 1100 - 1200 | C-N stretching |

| 800 - 850 | C-N stretching (nitro group) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can provide valuable insights into its dynamic properties.

Conformational Analysis: The 3-methylbutyl group attached to the N1 position of the pyrazole ring has several rotatable bonds, leading to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The flexibility of this alkyl chain can influence how the molecule interacts with its environment.

Intermolecular Interactions: MD simulations of the compound in a condensed phase (e.g., in a solvent or a crystal lattice) can reveal the nature of intermolecular interactions. For this compound, these interactions would be primarily driven by:

Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions.

Van der Waals Forces: The nonpolar 3-methylbutyl group will engage in weaker van der Waals interactions.

Pi-Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other aromatic systems.

Studies on similar pyrazole derivatives have utilized MD simulations to understand the stability of ligand-receptor complexes and to analyze the interactions within a binding site. nih.gov These simulations have shown that pyrazole moieties can form various interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for their biological activity. nih.govnih.gov While specific MD studies on this compound are not documented, the general principles derived from simulations of other pyrazole derivatives are applicable and highlight the importance of its structural and electronic features in mediating intermolecular interactions.

Derivatization and Analogue Synthesis Based on 1 3 Methylbutyl 3 Nitro 1h Pyrazole Scaffold

Synthesis of Pyrazole (B372694) Derivatives with Modified Side Chains

Modification of the 1-(3-methylbutyl) side chain, also known as the isopentyl group, presents a route to analogues with altered physical and chemical properties. While specific literature on the derivatization of the side chain of 1-(3-methylbutyl)-3-nitro-1H-pyrazole is not extensively documented, general principles of alkyl chain modification can be applied.

One potential strategy involves the synthesis of analogues with different N-alkyl substituents. This is typically achieved by reacting 3-nitropyrazole with a variety of alkyl halides. google.com The choice of the alkylating agent allows for the introduction of a wide range of linear, branched, and functionalized side chains. For instance, using alternative primary alkyl halides to 3-methylbutyl bromide could yield a series of 1-alkyl-3-nitropyrazoles.

Another approach could involve the functionalization of the existing 3-methylbutyl group, although this is often more challenging than building the desired side chain from the start. Potential reactions could include radical halogenation followed by nucleophilic substitution, though such methods may lack selectivity and could be complicated by the presence of the nitro-functionalized pyrazole ring.

Table 1: Potential N-Alkyl Analogues of this compound and Their Synthetic Precursors

| Target Analogue | Required Alkylating Agent for 3-Nitropyrazole |

| 1-Ethyl-3-nitro-1H-pyrazole | Ethyl bromide or Ethyl iodide |

| 1-Propyl-3-nitro-1H-pyrazole | Propyl bromide or Propyl iodide |

| 1-Butyl-3-nitro-1H-pyrazole | Butyl bromide or Butyl iodide |

| 1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole | 2-Bromoethanol |

Post-Modification of the Nitro Group: Reduction, Substitution, and Condensation Reactions

The nitro group at the 3-position of the pyrazole ring is a key site for chemical manipulation, offering a gateway to a variety of other functional groups.

Reduction: The reduction of the nitro group to an amino group is a common and highly useful transformation. This conversion dramatically alters the electronic properties of the pyrazole ring and introduces a nucleophilic center. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl or Fe/HCl), and other chemical reductants. The resulting 1-(3-methylbutyl)-1H-pyrazol-3-amine would be a versatile intermediate for further derivatization, such as acylation or sulfonylation.

Substitution: Nucleophilic aromatic substitution (SNAr) of the nitro group is another potential derivatization pathway, particularly if the pyrazole ring is further activated by other electron-withdrawing groups. acs.org However, direct substitution of a nitro group can be challenging. In some cases, the nitro group can be displaced by strong nucleophiles under specific conditions.

Condensation Reactions: While less common for the nitro group itself, if reduced to an amino group, condensation reactions become highly relevant. The resulting 3-aminopyrazole (B16455) derivative can react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Table 2: Potential Derivatives from Post-Modification of the Nitro Group

| Derivative | Reaction Type | Key Reagents |

| 1-(3-Methylbutyl)-1H-pyrazol-3-amine | Reduction | H₂, Pd/C or Sn, HCl |

| N-(1-(3-Methylbutyl)-1H-pyrazol-3-yl)acetamide | Reduction followed by Acylation | 1. H₂, Pd/C; 2. Acetic anhydride (B1165640) |

| 3-Chloro-1-(3-methylbutyl)-1H-pyrazole | Nucleophilic Substitution (hypothetical) | Strong chlorinating agent |

Introduction of Additional Functionalities to the Pyrazole Ring System

The pyrazole ring itself can be a target for the introduction of new functional groups, typically through electrophilic substitution reactions. The directing effects of the existing substituents (the 1-alkyl group and the 3-nitro group) will influence the position of substitution. The nitro group is a strong deactivating group and a meta-director. In the context of the pyrazole ring, this would generally direct incoming electrophiles to the 4-position.

Common electrophilic substitution reactions that could potentially be applied to the this compound scaffold include:

Nitration: The introduction of a second nitro group, likely at the 4-position, would lead to the formation of 1-(3-methylbutyl)-3,4-dinitro-1H-pyrazole. This would require strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid. nih.gov

Halogenation: Electrophilic halogenation, for instance with bromine in acetic acid or N-bromosuccinimide (NBS), could introduce a bromine atom at the 4-position.

Sulfonation: Treatment with fuming sulfuric acid could potentially introduce a sulfonic acid group at the 4-position. nih.gov

Table 3: Potential Ring-Functionalized Derivatives

| Derivative | Reaction Type | Key Reagents | Position of Substitution |

| 1-(3-Methylbutyl)-3,4-dinitro-1H-pyrazole | Nitration | HNO₃, H₂SO₄ | 4-position |

| 4-Bromo-1-(3-methylbutyl)-3-nitro-1H-pyrazole | Bromination | Br₂, CH₃COOH or NBS | 4-position |

| This compound-4-sulfonic acid | Sulfonation | Fuming H₂SO₄ | 4-position |

Combinatorial Chemistry Approaches for Library Generation

The principles of combinatorial chemistry can be applied to the this compound scaffold to generate large libraries of related compounds for screening purposes. nih.govnih.gov This can be achieved through both parallel synthesis and split-and-pool methodologies.

A key strategy would involve the synthesis of a core intermediate that can be readily diversified. The 1-(3-methylbutyl)-1H-pyrazol-3-amine, obtained from the reduction of the nitro compound, is an ideal candidate for this approach. This primary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel fashion to generate a library of amides, sulfonamides, and ureas, respectively.

Another combinatorial approach could start from 3-nitropyrazole itself. A library of diverse alkyl halides could be used to generate a set of 1-alkyl-3-nitropyrazoles. Each of these could then be subjected to a set of reactions, such as reduction of the nitro group followed by acylation, to rapidly build a two-dimensional library of compounds. The use of automated synthesis platforms can greatly facilitate the production and purification of such libraries. nih.gov

Table 4: Example of a Combinatorial Library from a Common Intermediate

| Common Intermediate | Reagent Library | Resulting Compound Class Library |

| 1-(3-Methylbutyl)-1H-pyrazol-3-amine | Library of Carboxylic Acids (R-COOH) | Library of N-(1-(3-Methylbutyl)-1H-pyrazol-3-yl)amides |

| 1-(3-Methylbutyl)-1H-pyrazol-3-amine | Library of Sulfonyl Chlorides (R-SO₂Cl) | Library of N-(1-(3-Methylbutyl)-1H-pyrazol-3-yl)sulfonamides |

| 1-(3-Methylbutyl)-1H-pyrazol-3-amine | Library of Isocyanates (R-NCO) | Library of 1-(1-(3-Methylbutyl)-1H-pyrazol-3-yl)-3-substituted ureas |

Advanced Analytical Method Development for 1 3 Methylbutyl 3 Nitro 1h Pyrazole

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the separation and quantification of 1-(3-Methylbutyl)-3-nitro-1H-pyrazole from its potential impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its analysis.

HPLC is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically developed for non-volatile and polar compounds. The development of a suitable HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, and detector wavelength.

A typical HPLC method for the analysis of this compound would utilize a C18 column as the stationary phase, which is effective for separating compounds with moderate polarity. The mobile phase often consists of a mixture of an aqueous component (like water with a buffer such as ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities with different polarities. ugent.beunimi.it UV detection is suitable for this compound due to the presence of the nitroaromatic chromophore, which exhibits strong UV absorbance. rsc.org

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine quality control. researchgate.net

While this compound itself may have limited volatility due to its polar nitro group, Gas Chromatography (GC) can be employed for its analysis, particularly for assessing volatile impurities or after derivatization. nih.gov For direct analysis, a high-temperature capillary column with a polar stationary phase would be necessary.

However, a more common approach for analyzing polar compounds like nitropyrazoles by GC is through derivatization to increase their volatility and thermal stability. nih.govnist.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique for this purpose. The resulting trimethylsilyl (B98337) (TMS) derivative is significantly more volatile and less prone to degradation in the GC inlet and column. nih.gov

Table 2: Typical GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

The purity of related nitropyrazole compounds has been successfully determined using GC, demonstrating its applicability in this class of compounds. vwr.com

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for trace analysis and the structural elucidation of impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for identifying and quantifying trace-level impurities in this compound. rsc.org The use of a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer, allows for the accurate mass determination of the parent compound and its impurities, facilitating their elemental composition assignment. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically operated in positive ion mode for compounds with basic nitrogen atoms, although negative mode can also be effective for nitroaromatic compounds. ugent.bersc.org Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of interest, providing structural information for the identification of unknown impurities. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for the analysis of volatile and semi-volatile impurities. nih.gov When applied to the derivatized this compound, GC-MS can provide detailed information about the fragmentation patterns of the compound and its byproducts. nih.govsfasu.edu Electron ionization (EI) is the most common ionization method in GC-MS, producing a characteristic fragmentation pattern that can be compared to spectral libraries for compound identification. nih.gov

The comprehensive impurity profiling achieved through these hyphenated techniques is crucial for understanding the degradation pathways and ensuring the safety and efficacy of the final product. lcms.cz

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like this compound. The nitro group in the molecule is readily reducible, making it a suitable target for electrochemical analysis. nih.gov

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. nih.govrsc.org These methods typically involve the use of a modified glassy carbon electrode. rsc.orgnih.gov The modification of the electrode surface with nanomaterials, such as metal oxide nanoparticles or carbon nanotubes, can significantly enhance the sensitivity and selectivity of the detection. rsc.orgnih.gov

The electrochemical reduction of the nitro group produces a well-defined peak in the voltammogram, the height or area of which is proportional to the concentration of the compound. This allows for quantitative analysis with low detection limits. nih.gov

Table 3: Representative Electrochemical Detection Parameters

| Parameter | Description |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode modified with Nanomaterial |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | 0.0 V to -1.2 V vs. Ag/AgCl |

These methods are advantageous due to their rapid response times and potential for miniaturization and in-situ measurements. nih.gov

Spectrophotometric Assays for Quantitative Analysis

UV-Visible spectrophotometry is a simple and widely accessible technique for the quantitative analysis of this compound, leveraging the strong UV absorbance of the nitroaromatic moiety. rsc.org

A quantitative spectrophotometric assay would involve preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then constructed. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

While this method is straightforward and cost-effective, it is less specific than chromatographic techniques and can be susceptible to interference from other UV-absorbing impurities. nih.gov Therefore, it is often used for routine analysis where the purity of the sample is already established or for preliminary quantification.

Potential Applications and Future Directions for 1 3 Methylbutyl 3 Nitro 1h Pyrazole in Materials Science and Advanced Chemical Synthesis

Precursor in Organic Synthesis for Complex Heterocycles

The pyrazole (B372694) ring is a foundational element in the synthesis of more complex heterocyclic systems. The presence of a nitro group on the pyrazole ring, as in 1-(3-Methylbutyl)-3-nitro-1H-pyrazole, significantly influences its reactivity, making it a versatile intermediate for the synthesis of a variety of other heterocyclic compounds.

The synthesis of this compound itself would likely involve the N-alkylation of 3-nitropyrazole. The N-alkylation of pyrazoles is a well-established synthetic route, often employing alkyl halides in the presence of a base. researchgate.netgoogle.com In this case, 1-bromo-3-methylbutane (B150244) would be reacted with 3-nitropyrazole to yield the target compound. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either of the nitrogen atoms in the pyrazole ring. acs.org

Once synthesized, the nitro group at the 3-position of the pyrazole ring can serve as a synthetic handle for further transformations. For instance, the nitro group can be reduced to an amino group, yielding 1-(3-Methylbutyl)-1H-pyrazol-3-amine. This amino-pyrazole derivative can then be used as a building block for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are known to possess interesting photophysical and biological properties. mdpi.com

Furthermore, the nitro group can activate the pyrazole ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at other positions on the ring. This provides a pathway to a diverse range of substituted pyrazole derivatives with tailored properties.

Potential as a Ligand in Coordination Chemistry

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. acs.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can influence the electronic and steric properties of the resulting complexes.

This compound has the potential to act as a monodentate ligand, coordinating to a metal center through the N2 nitrogen atom of the pyrazole ring. The presence of the electron-withdrawing nitro group would modulate the electron density on the pyrazole ring, thereby affecting the coordination strength and the properties of the resulting metal complex. The bulky 3-methylbutyl group at the N1 position would provide steric hindrance, which could be exploited to control the coordination geometry and nuclearity of the metal complexes.

The coordination chemistry of nitropyrazole ligands has been explored, and it is known that they can form a variety of coordination complexes with interesting structural and magnetic properties. By analogy, this compound could be used to synthesize novel coordination polymers or discrete metal complexes with potential applications in catalysis, magnetism, or as luminescent materials.

Role in the Development of Functional Materials (e.g., energetic materials, if applicable and not related to safety)

Nitropyrazole derivatives have garnered significant attention as energetic materials due to their high nitrogen content and the energetic contribution of the nitro group. nih.gov These compounds can exhibit high densities and heats of formation, which are desirable properties for energetic materials. researchgate.net The introduction of an alkyl group at the N1 position, such as the 3-methylbutyl group in the title compound, can influence the physical properties of the material, such as its melting point and thermal stability. mdpi.com

For instance, N-alkylation of nitropyrazoles has been shown to lower the melting point, which can be advantageous for the processing of melt-castable explosives. mdpi.com The 3-methylbutyl group, being a branched alkyl chain, may further influence the packing of the molecules in the solid state, potentially leading to materials with desirable physical properties.

The development of new functional materials based on this compound could also extend to other areas. For example, the incorporation of this molecule into polymeric structures could lead to materials with tailored thermal or optical properties. The nitro group, being a strong dipole, could also impart interesting dielectric properties to materials incorporating this pyrazole derivative.

Catalyst or Reagent in Specific Organic Transformations

Pyrazole derivatives have been utilized as catalysts or reagents in a variety of organic transformations. bohrium.com The basic nitrogen atoms of the pyrazole ring can act as a Brønsted base or as a nucleophilic catalyst. The specific substitution pattern of this compound, with its N-alkyl group and a nitro group, could lend itself to specific catalytic applications.

Furthermore, metal complexes derived from this compound, as discussed in section 8.2, could exhibit catalytic activity in a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ligand would play a crucial role in tuning the reactivity of the metal center.

Emerging Research Frontiers in Pyrazole Chemistry and Related Fields

The field of pyrazole chemistry is continually evolving, with new synthetic methods and applications being discovered. mdpi.com The exploration of novel pyrazole derivatives like this compound is at the forefront of this research.

One emerging area is the use of pyrazole derivatives in the design of "smart" materials that respond to external stimuli such as light, heat, or pH. The functional groups on this compound could be modified to incorporate photoresponsive or pH-sensitive moieties, leading to materials with tunable properties.

Another frontier is the application of pyrazole derivatives in the field of supramolecular chemistry. The ability of pyrazoles to form hydrogen bonds and coordinate to metal ions makes them excellent building blocks for the construction of self-assembled architectures with complex topologies and functions. The specific steric and electronic properties of this compound could be harnessed to direct the formation of unique supramolecular assemblies.